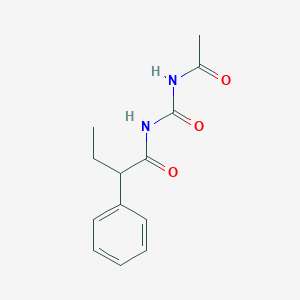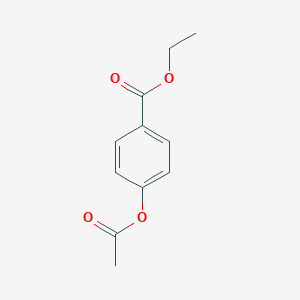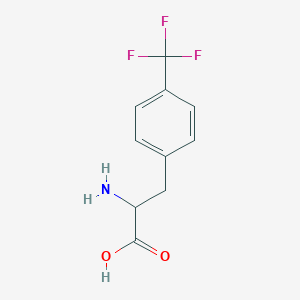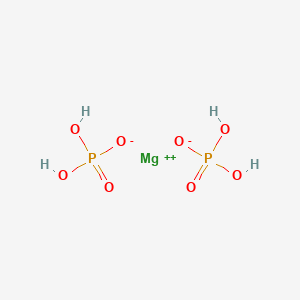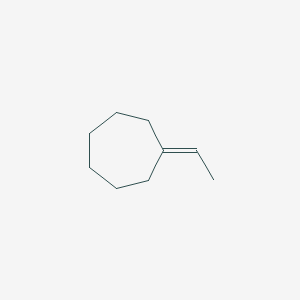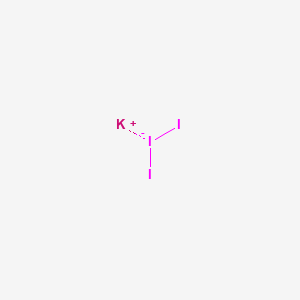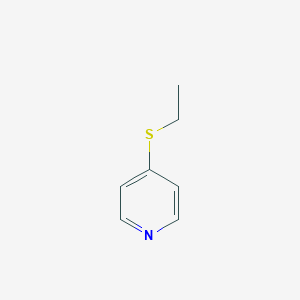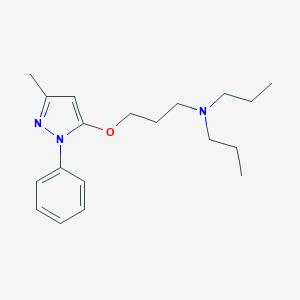
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of pyrazoles and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX enzymes, pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- reduces inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been found to reduce pain and fever. Additionally, it has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it can be characterized using various analytical techniques such as NMR spectroscopy and HPLC. However, it also has some limitations. It may exhibit toxicity or adverse effects in certain cell lines or animal models, and its effectiveness may vary depending on the disease or condition being studied.
Zukünftige Richtungen
There are several future directions for research on pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl-. One area of research could focus on the development of more potent and selective inhibitors of COX enzymes. Another area of research could explore the use of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies could investigate the potential use of this compound in drug delivery systems or as a diagnostic tool for certain diseases.
Synthesemethoden
The synthesis of pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- involves the reaction of 3-(dipropylamino)propyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a base such as sodium hydroxide. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
15150-37-5 |
|---|---|
Produktname |
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- |
Molekularformel |
C19H29N3O |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
3-(5-methyl-2-phenylpyrazol-3-yl)oxy-N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C19H29N3O/c1-4-12-21(13-5-2)14-9-15-23-19-16-17(3)20-22(19)18-10-7-6-8-11-18/h6-8,10-11,16H,4-5,9,12-15H2,1-3H3 |
InChI-Schlüssel |
PWMDWKQYJHABFV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
Kanonische SMILES |
CCCN(CCC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
Andere CAS-Nummern |
15150-37-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



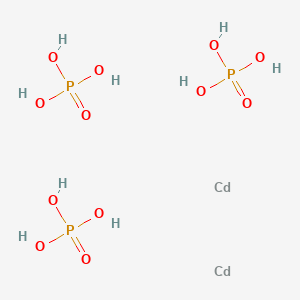

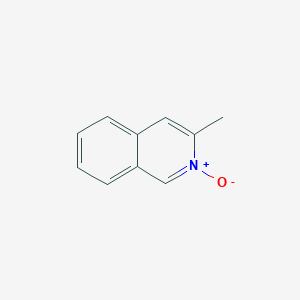
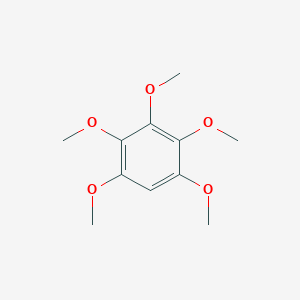
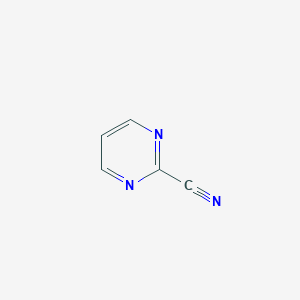
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
